4-Iodoazobenzene

Übersicht

Beschreibung

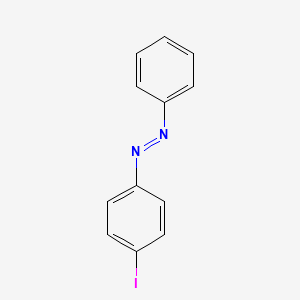

4-Iodoazobenzene is an organic compound characterized by the presence of an iodine atom attached to the para position of the azobenzene molecule. Azobenzenes are well-known for their photoresponsive properties, which make them valuable in various scientific and industrial applications. The unique structure of this compound allows it to undergo photoisomerization, making it a versatile compound in the field of material science and photochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoazobenzene typically involves the diazotization of 4-iodoaniline followed by azo coupling with nitrosobenzene. The reaction is carried out in glacial acetic acid, and the product is purified through column chromatography . Another method involves the Pd(II)-catalyzed coupling of C-H bonds of carboxamides with iodoazobenzenes, which provides a direct route to functionalized azobenzene derivatives .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the diazotization-iodination of aromatic amines using reusable polymeric diazotization agents. This method is convenient and yields high amounts of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodoazobenzene undergoes various chemical reactions, including:

Isomerization: The compound can switch between trans and cis isomers upon exposure to UV light.

Substitution Reactions: It can participate in Pd-catalyzed cross-coupling reactions to form biaryl motifs and other functionalized azobenzenes.

Common Reagents and Conditions:

Isomerization: UV light is commonly used to induce the trans-cis isomerization.

Substitution: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.

Major Products:

Isomerization: The major products are the trans and cis isomers of this compound.

Substitution: Functionalized azobenzene derivatives with various substituents depending on the coupling partners used.

Wissenschaftliche Forschungsanwendungen

4-Iodoazobenzene has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism by which 4-Iodoazobenzene exerts its effects is through photoisomerization. Upon exposure to UV light, the compound undergoes a structural change from the trans isomer to the cis isomer. This change affects the compound’s electronic distribution and its interaction with other molecules. The isomerization process can be reversed by exposure to visible light or thermal relaxation .

Vergleich Mit ähnlichen Verbindungen

4-Nitro-4’-iodoazobenzene: Similar in structure but contains a nitro group, which affects its electronic properties and reactivity.

Bis[4-(phenylazo)phenyl]amine: A multi-azobenzene compound with different photochemical properties.

Uniqueness: 4-Iodoazobenzene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions and its photoresponsive behavior. This makes it a valuable compound for developing advanced materials and studying photoinduced processes.

Biologische Aktivität

4-Iodoazobenzene is a compound belonging to the azobenzene family, characterized by its azo group (-N=N-) and an iodine substituent at the para position. Azobenzenes are known for their unique properties, particularly their ability to undergo reversible photoisomerization between trans and cis forms, which can be harnessed for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and relevant research findings.

This compound has the molecular formula CHI N and a molecular weight of 292.11 g/mol. It is typically synthesized through reactions involving iodoaniline derivatives and nitrosobenzene compounds. The compound exhibits unique photochemical properties that make it suitable for biological applications, particularly in drug delivery and molecular switches.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to switch between different conformations upon exposure to light. This property allows it to interact with biological targets in a controllable manner. Key mechanisms include:

- Reversible Photoisomerization : The trans form of this compound can be converted into its cis form upon UV light exposure, altering its interaction with biological systems .

- Binding Affinity : Studies have shown that azobenzenes, including this compound, bind to proteins and other biomolecules in an elongated conformation, which can be modulated by light .

Case Studies

- Enzyme Regulation : A study demonstrated that azobenzenes can act as photoswitchable inhibitors for enzymes, allowing for precise control over enzymatic activity through light exposure. This feature was exploited to enhance the sensitivity of certain biochemical pathways .

- Cellular Uptake Studies : Research involving HeLa cells indicated that the uptake of this compound derivatives is influenced by their isomeric forms. The trans isomer showed higher cellular uptake compared to the cis form, suggesting potential applications in targeted drug delivery systems .

- Synthesis of Functionalized Derivatives : Various functionalized derivatives of this compound have been synthesized, showing high yields and stability. These derivatives exhibit enhanced biological activities due to the introduction of different functional groups that can interact with biological targets more effectively .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHI N |

| Molecular Weight | 292.11 g/mol |

| Synthesis Method | Condensation with nitrosobenzene |

| Biological Applications | Enzyme inhibition, drug delivery |

| Study | Findings |

|---|---|

| Enzyme Regulation | Photoswitchable inhibitors |

| Cellular Uptake | Higher uptake in trans form |

| Functionalization | High yields and stability |

Eigenschaften

IUPAC Name |

(4-iodophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGGOXVHDTXWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280237 | |

| Record name | 4-Iodoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-27-6 | |

| Record name | 4-Iodoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.